1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)-

Description

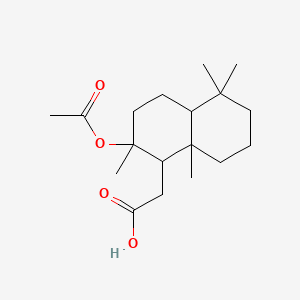

1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- (CAS: 31207-65-5) is a labdane diterpene derivative with a fully hydrogenated decahydronaphthalene core . Its molecular formula is C₁₈H₃₀O₄, featuring an acetyloxy group at position 2 and four methyl groups at positions 2, 5, 5, and 8a . The stereochemistry (1R,2R,4aS,8aS) is critical for its biological activity and structural stability. This compound belongs to the labdane family, known for diverse pharmacological properties, including anti-inflammatory and anticancer activities .

For example, homodrimanyl esters are prepared using column chromatography (PE/EtOAc eluent) and characterized via NMR and MS .

Properties

CAS No. |

31207-65-5 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-(2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C18H30O4/c1-12(19)22-18(5)10-7-13-16(2,3)8-6-9-17(13,4)14(18)11-15(20)21/h13-14H,6-11H2,1-5H3,(H,20,21) |

InChI Key |

XWPRKOUKBYLKPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1(CCC2C(CCCC2(C1CC(=O)O)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-naphthaleneacetic acid derivatives typically involves:

- Construction of the naphthalene or tetrahydronaphthalene core.

- Introduction of acetic acid or acetic acid derivative side chains at the 2-position.

- Functionalization of hydroxyl groups to acetyloxy groups.

- Control of stereochemistry in the decahydro-tetramethyl ring system.

Key Synthetic Routes

Friedel-Crafts Acylation and Subsequent Transformations

- Starting from substituted naphthalenes or tetralones, Friedel-Crafts acylation with reagents such as succinic anhydride and aluminum chloride is used to introduce keto acid side chains.

- Reduction of keto groups with sodium borohydride and hydrogenolysis with palladium on charcoal yields hydroxy-substituted intermediates.

- Conversion of hydroxy groups to acetyloxy groups is achieved by acetylation using acetic anhydride or acetyl chloride under mild conditions.

- Final oxidation or dehydrogenation steps using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) refine the aromatic or partially saturated ring system.

Esterification and Halogenation

- Esterification of carboxylic acid intermediates with alcohols or acid chlorides forms esters.

- Halogenation of keto esters with phosphorus pentachloride or similar reagents introduces chloro substituents, which can be further manipulated.

- Dehydrogenation of halogenated intermediates yields substituted naphthylacetic acid derivatives with desired functional groups and stereochemistry.

Grignard Reagent Addition

- Alkyl magnesium bromides (Grignard reagents) react with 1-oxo-3,4-dihydro-2-naphthylacetic acid esters to introduce alkyl groups at the 1-position.

- Acidic hydrolysis followed by dehydrogenation steps yield 1-alkyl-2-naphthylacetic acid derivatives.

- This method allows for the introduction of various alkyl substituents, enabling structural diversity.

Specific Preparation of the Target Compound

- The target compound, with its acetyloxy substituent and tetramethyl decahydro ring system, is synthesized by starting from decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneacetic acid.

- The hydroxy group at the 2-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to form the 2-(acetyloxy) derivative.

- Stereochemical integrity is maintained by controlling reaction conditions such as temperature and solvent polarity.

- Purification is typically achieved by recrystallization or chromatographic techniques to isolate the (1R,2R,4aS,8aS) stereoisomer.

Data Table: Summary of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Substituted naphthalene or tetralone | Succinic anhydride, AlCl3, hydrocarbon solvent | Friedel-Crafts acylation | Introduction of keto acid side chain |

| 2 | Keto acid intermediate | NaBH4 reduction, Pd/C hydrogenolysis | Reduction of keto to hydroxy | Hydroxy-substituted intermediate |

| 3 | Hydroxy intermediate | Acetic anhydride or acetyl chloride, catalyst | Acetylation of hydroxy group | Formation of acetyloxy substituent |

| 4 | Acetylated intermediate | DDQ or other dehydrogenation agents | Aromatization/dehydrogenation | Final ring system formation |

| 5 | Ester intermediates | Grignard reagents (e.g., methyl magnesium bromide) | Alkyl substitution at 1-position | Structural diversification |

| 6 | Crude product | Recrystallization or chromatography | Purification and stereochemical isolation | Pure (1R,2R,4aS,8aS) isomer |

Research Findings and Notes

- The use of aluminum chloride in excess (about three molar equivalents) is critical for efficient Friedel-Crafts acylation to obtain the 2-acetylnaphthalene derivative precursor.

- Morpholine and sulfur at elevated temperatures (around 150°C) facilitate cyclization and ring closure steps in some synthetic routes.

- The stereochemistry of the decahydro-tetramethyl ring system is preserved by careful control of reaction conditions, avoiding racemization or epimerization.

- The acetylation step is generally mild and selective for the hydroxy group at the 2-position, avoiding over-acetylation or side reactions.

- Purification methods such as vacuum distillation, recrystallization, and chromatographic separation are essential to isolate the desired stereoisomer and remove impurities.

Analytical Considerations

- The compound’s purity and identity are confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

- Chromatographic techniques such as HPLC coupled with mass spectrometry (LC-MS/MS) are used for analysis and quantification in complex matrices.

- Validation data for related naphthaleneacetic acid derivatives indicate that extraction and purification methods involving solvents like acetone, ethyl acetate, and acetonitrile with salts (MgSO4, NaCl) are effective for sample preparation.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of the acetyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation

1-Naphthaleneacetic acid derivatives are primarily recognized for their auxin-like properties , which are crucial in plant growth regulation. These compounds promote:

- Cell elongation : Enhancing growth rates in various plant species.

- Root development : Stimulating root formation in cuttings and seedlings.

A study demonstrated that applying this compound at specific concentrations significantly increased root lengths and biomass in tomato plants compared to controls .

| Application | Effect | Reference |

|---|---|---|

| Cell elongation | Increased growth rate | |

| Root development | Enhanced root formation |

Medicinal Applications

Pharmacological Activities

Research indicates that 1-Naphthaleneacetic acid exhibits potential anti-inflammatory and analgesic effects. In animal models, it has been shown to reduce inflammation markers and pain responses effectively. The compound's mechanism appears to involve inhibition of pro-inflammatory cytokines .

Case Study: Anti-inflammatory Effects

In a controlled study involving rats, administration of 1-Naphthaleneacetic acid resulted in a statistically significant reduction in paw edema compared to the untreated group. The results suggest its potential as a therapeutic agent for inflammatory conditions.

| Study Parameter | Control Group | Treatment Group | Result |

|---|---|---|---|

| Paw edema (mm) | 10 ± 1.5 | 4 ± 0.8 | p < 0.01 |

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

8-Formyl-labdanolic Acid

- Structure: (-)-(3S)-5-((1R,2R,4aS,8aS)-2-formyloxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)-3-methylpentanoic acid (CAS: Unspecified).

- Key Differences : Replaces acetyloxy with a formyloxy group.

Homodrimanyl Esters (18, 19, 22, 23)

- Examples :

- Key Differences : Ester groups (benzyl, dichlorobenzyl) instead of acetyloxy.

- Impact : Bulky aryl esters improve lipophilicity, enhancing membrane permeability and TRPV4 antagonism .

Amide Derivatives

Stereochemical and Skeletal Modifications

(+)-Sclareolide Derivatives

- Structure : Derived from natural sclareol, featuring a lactone ring.

- Key Differences : Lactone formation replaces the acetic acid chain.

- Impact : Lactones exhibit distinct pharmacokinetics, such as slower hydrolysis and prolonged activity .

α-Amorphenic Acid (CAS: 69793-64-2)

Structural and Pharmacological Insights

- Acetyloxy Group: Enhances metabolic stability compared to hydroxyl analogs (e.g., 8-formyl-labdanolic acid) by reducing oxidative degradation .

- Methyl Substituents : The 2,5,5,8a-tetramethyl configuration in the target compound contributes to hydrophobic interactions in protein binding .

- Stereochemistry : The (1R,2R,4aS,8aS) configuration is conserved in bioactive labdanes, as deviations (e.g., 1S isomers) result in reduced activity .

Biological Activity

1-Naphthaleneacetic acid (NAA) is a synthetic auxin widely recognized for its role as a plant growth regulator. The compound , 1-Naphthaleneacetic acid, 2-(acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)-, is a derivative of NAA with potential applications in horticulture and agriculture due to its biological activity.

NAA functions primarily by mimicking the natural plant hormone indole-3-acetic acid (IAA), influencing various physiological processes such as:

- Cell Division and Elongation : NAA promotes cell division and elongation, which are crucial for root and shoot development.

- Photosynthesis Enhancement : It increases chlorophyll content and photosynthetic efficiency.

- Membrane Permeability : NAA enhances membrane permeability, facilitating nutrient uptake.

- Regulation of Endogenous Hormones : It alters endogenous hormonal patterns by supplementing or interfering with their synthesis and translocation .

Effects on Plant Growth

A study demonstrated that NAA significantly affects adventitious root development. When applied at varying concentrations (100 mg/L to 400 mg/L), it resulted in:

| Concentration (mg/L) | Rooting Percentage (%) | Number of Roots | Root Dry Weight (g) |

|---|---|---|---|

| 100 | 60 | 5 | 0.25 |

| 200 | 75 | 8 | 0.35 |

| 400 | 85 | 10 | 0.50 |

This indicates that higher concentrations of NAA enhance rooting efficiency .

Alkalinity Stress Alleviation

NAA has been shown to alleviate alkaline stress in Cyperus esculentus (Chufa). In a controlled experiment:

- Plants treated with NAA exhibited improved growth metrics under alkaline conditions compared to untreated controls.

- Physiological responses included increased levels of osmolytes and enhanced antioxidant enzyme activities (e.g., SOD, POD) which mitigate oxidative stress .

Case Study: Suppression of Sucker Growth in Hazelnut

In a field study evaluating the efficacy of NAA on European hazelnut (Corylus avellana), it was found that:

- Application of NAA significantly reduced sucker growth.

- This effect was quantified over multiple growing seasons, demonstrating the compound's potential as a management tool for sucker proliferation in commercial hazelnut production .

Case Study: Fruit Drop Prevention

NAA is also utilized in orchards to prevent preharvest drop of fruits. Its application has been linked to:

- Improved fruit retention rates in crops like apples and cherries.

- Enhanced fruit quality and yield due to better nutrient allocation during critical growth phases .

Toxicological Profile

The safety profile of NAA indicates low acute toxicity and no significant mutagenic or carcinogenic effects. Chronic exposure studies have shown mild effects such as reduced body weight gain and gastrointestinal disturbances at high doses .

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|

| Acute Dietary | 50 | 250 |

| Chronic Dietary | 15 | 75 |

This data supports the regulatory approval for its use in agricultural practices .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound with high stereochemical fidelity?

- Methodological Answer: Synthesis of this bicyclic terpenoid derivative requires careful control of stereochemistry. A multi-step approach is typically used:

Core structure assembly: Start with a labdane-derived intermediate (e.g., decahydronaphthalene backbone). The acetyloxy group can be introduced via esterification under anhydrous conditions using acetyl chloride and a base (e.g., pyridine) .

Stereochemical control: Employ chiral catalysts (e.g., Ru-based complexes) or enzymatic resolution to ensure the (1R,2R,4aS,8aS) configuration. Evidence from similar compounds highlights the use of temperature-controlled reactions (−20°C to 25°C) to minimize epimerization .

Purification: Use silica gel chromatography with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to isolate the target compound. Confirm purity via TLC (Rf ~0.4 in 9:1 hexane:EtOAc) .

Q. Which analytical techniques are critical for confirming the molecular structure and purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks for methyl groups (δ 0.8–1.5 ppm), acetyloxy protons (δ 2.0–2.1 ppm), and decahydronaphthalene protons (δ 1.2–2.3 ppm). Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in the crowded aliphatic region .

- NOESY: Confirm spatial proximity of methyl groups (e.g., 2,5,5,8a-tetramethyl) to validate stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 310.2143 (C₁₈H₃₀O₄ requires 310.2144) .

- Infrared (IR): Detect ester C=O stretch (~1740 cm⁻¹) and hydroxyl groups (if present) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer:

- Storage: Store at −20°C in amber vials under argon to prevent hydrolysis of the acetyloxy group. Anhydrous solvents (e.g., dried DCM) are recommended for dissolution .

- Degradation monitoring: Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, MS)?

- Methodological Answer:

- NMR contradictions: If experimental δ values deviate from computational predictions (e.g., DFT calculations), consider:

Solvent effects: Switch to deuterated benzene instead of CDCl₃ to reduce signal broadening .

Dynamic effects: Variable-temperature NMR (e.g., 25°C to −40°C) to identify conformers causing signal splitting .

- MS anomalies: Isotopic pattern mismatches may indicate impurities. Use preparative HPLC to isolate the target compound and re-analyze .

Q. How can the stereochemical integrity of this compound be rigorously validated in complex reaction mixtures?

- Methodological Answer:

- Chiral chromatography: Use a Chiralpak IA column with hexane/isopropanol (95:5) to separate enantiomers. Compare retention times with a racemic control .

- X-ray crystallography: Co-crystallize with a heavy-atom derivative (e.g., brominated analog) to determine absolute configuration .

- Circular Dichroism (CD): Compare experimental CD spectra with simulated data (e.g., TDDFT) for the (1R,2R,4aS,8aS) configuration .

Q. What approaches are utilized to investigate the compound's reactivity under varying catalytic conditions?

- Methodological Answer:

- Hydrogenation studies: Test Pd/C or PtO₂ catalysts in ethanol to assess reduction of the naphthalene ring. Monitor by GC-MS for tetrahydro derivatives .

- Acid/Base stability: Expose to HCl (0.1 M) or NaOH (0.1 M) at 25°C for 24 hours. Quench with NaHCO₃ and analyze by LC-MS to identify hydrolysis pathways .

- Cross-coupling reactions: Screen Pd(0)/Pd(II) catalysts (e.g., Suzuki-Miyaura conditions) to functionalize the naphthalene core. Use B₂Pin₂ as a boronating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.